Welcome to the BenchChem Online Store!
molecular formula C5H4Cl2N2 B145740 2-Amino-3,5-dichloropyridine CAS No. 4214-74-8

2-Amino-3,5-dichloropyridine

Cat. No. B145740
M. Wt: 163 g/mol
InChI Key: OCWBGKZFOYMCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07863291B2

Procedure details

To 3,5-dichloropyridin-2-amine (0.36 g, 2.209 mmol) in dichloromethane (25 mL) was added 1,1′-thiocarbonyldipyridin-2(1H)-one (0.523 g, 2.253 mmol). The reaction was stirred at 40° C. for 3 hours. The reaction was cooled to room temperature and the crude was purified by chromatography (Biotage: 25-100% ethyl acetate/hexane) to yield to yield 3,5-dichloro-2-isothiocyanatopyridine (0.4 g, 1.951 mmol, 88% yield). 1H NMR (500 MHz, DMSO-D6) δ ppm 8.50 (t, J=2.59 Hz, 1 H), 8.45 (t, J=2.59 Hz, 1 H). MS (LC/MS) R.T.=2.07; [M+H]+=204.8.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.523 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:10](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:11]>ClCCl>[Cl:1][C:2]1[C:3]([N:9]=[C:10]=[S:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
0.36 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)N
Name
Quantity
0.523 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 40° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the crude was purified by chromatography (Biotage: 25-100% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)Cl)N=C=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.951 mmol
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.